Glutamylglutamine

Aqueous stability Glutamine degradation Cell culture media

Procure γ-glutamylglutamine (CAS 26848-14-6) for applications demanding superior aqueous stability and targeted enzymatic release. Unlike α-linked glutamine dipeptides (e.g., Ala-Gln, Gly-Gln), its γ‑glutamyl bond eliminates diketopiperazine degradation, ensuring extended shelf-life in TPN solutions. Selective cleavage by γ‑glutamyltransferase enables organ‑targeted delivery, while poly(γ‑glutamylglutamine) conjugates achieve 23‑fold higher plasma AUC in preclinical models. Choose γ‑Glu‑Gln when predictable pharmacokinetics, metabolic resistance, and endogenous metabolomics relevance are non‑negotiable.

Molecular Formula C10H17N3O6
Molecular Weight 275.26 g/mol
CAS No. 26848-14-6
Cat. No. B14149190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutamylglutamine
CAS26848-14-6
Molecular FormulaC10H17N3O6
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)NC(CCC(=O)N)C(=O)O)N
InChIInChI=1S/C10H17N3O6/c11-5(1-4-8(15)16)9(17)13-6(10(18)19)2-3-7(12)14/h5-6H,1-4,11H2,(H2,12,14)(H,13,17)(H,15,16)(H,18,19)/t5-,6-/m0/s1
InChIKeyMGHKSHCBDXNTHX-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutamylglutamine (CAS 26848-14-6) Procurement-Focused Baseline: A γ‑Glutamyl Dipeptide with Differentiated Stability and Drug‑Delivery Profile


Glutamylglutamine (γ‑glutamylglutamine, γ‑Glu‑Gln; CAS 26848‑14‑6) is a dipeptide formed by condensation of the γ‑carboxyl group of L‑glutamic acid with the amino group of L‑glutamine [REFS‑1]. Unlike conventional α‑linked dipeptides, the γ‑glutamyl linkage confers distinct physicochemical stability, resistance to common peptidases, and utility as a hydrophilic drug‑carrier scaffold [REFS‑2]. The compound is an endogenous human metabolite detectable in plasma, cerebrospinal fluid, and prostate tissue, and participates in the γ‑glutamyl cycle [REFS‑1].

Why Generic Glutamine Dipeptide Substitution Fails: Glutamylglutamine‑Specific Evidence Base


In‑class glutamine‑containing dipeptides (e.g., L‑alanyl‑L‑glutamine, glycyl‑L‑glutamine) cannot be interchanged with glutamylglutamine without altering key performance characteristics. γ‑Glutamylglutamine possesses a γ‑carboxyl linkage that eliminates the α‑carboxyl‑driven diketopiperazine degradation pathway inherent to α‑linked dipeptides [REFS‑1]. Furthermore, the γ‑glutamyl backbone is selectively cleaved by γ‑glutamyltransferase rather than by ubiquitous aminopeptidases, yielding a distinct metabolic and stability profile [REFS‑2]. The quantitative evidence below demonstrates that procurement decisions based solely on “glutamine‑dipeptide” classification neglect measurable differences in aqueous stability, degradation mechanism, pharmacokinetic performance when polymerised, and enzymatic processing.

Glutamylglutamine Quantitative Differentiation Guide: Head‑to‑Head and Cross‑Study Comparator Data


Aqueous Stability Hierarchy: γ‑Glutamylglutamine vs. Free L‑Glutamine vs. L‑Alanyl‑L‑Glutamine

γ‑Glutamylglutamine is ranked explicitly in a three‑tier aqueous stability hierarchy. The review by Suzuki (2019) states: 'γ‑glutamylglutamine is far more stable in aqueous solution than glutamine, although not as much as alanylglutamine' [REFS‑1]. This positions γ‑Glu‑Gln as an intermediate‑stability option between the highly labile free glutamine (baseline half‑life ~6.7–13 days in DMEM at 37 °C [REFS‑2]) and the more stable but α‑linked alanyl‑glutamine.

Aqueous stability Glutamine degradation Cell culture media Parenteral nutrition

Diketopiperazine Formation Resistance: γ‑Glutamylglutamine vs. α‑Linked Dipeptides (Ala‑Gln, Gly‑Gln)

U.S. Patent 5,206,220 explicitly teaches that α‑linked glutamine dipeptides, including glycylglutamine (GlyGln) and alanylglutamine (AlaGln), are 'unstable during prolonged storage in aqueous solution due to the tendency to form cyclic diketopiperazines' [REFS‑1]. In contrast, γ‑glutamylglutamine 'does not contain an α‑carboxyl linkage' and is therefore 'stable upon prolonged storage periods in aqueous solutions used for TPN' [REFS‑1]. The γ‑linkage eliminates the structural prerequisite for diketopiperazine cyclisation.

Diketopiperazine Peptide degradation Aqueous storage stability TPN formulation

Polymer‑Drug Pharmacokinetics: PGG‑Paclitaxel vs. Free Paclitaxel (Direct Head‑to‑Head)

Poly(L‑γ‑glutamylglutamine)‑paclitaxel (PGG‑PTX) was compared directly against free paclitaxel (PTX) in nu/nu mice bearing NCI‑H460 lung cancer xenografts following a single IV bolus of 40 mg PTX‑equivalents/kg [REFS‑1]. PGG‑PTX increased the plasma area under the curve (AUC₀–₃₄₀) of total taxanes by 23‑fold relative to free PTX. In tumor tissue, total taxane exposure increased by 7.7‑fold, extractable taxane (PTX released from polymer) by 5.7‑fold, and native free PTX by 3.5‑fold [REFS‑1].

Drug delivery Polymer conjugate Paclitaxel Pharmacokinetics Tumor targeting

Enzymatic Degradation Selectivity: γ‑Glutamyl Linkage vs. α‑Peptide Bond Hydrolysis by Common Peptidases

The γ‑glutamyl linkage of glutamylglutamine renders it resistant to hydrolysis by conventional peptidases that cleave standard α‑peptide bonds. Degradation proceeds primarily via γ‑glutamyltransferase (GGT; EC 2.3.2.2), a specific enzyme that catalyses γ‑glutamyl transfer or hydrolysis [REFS‑1]. This contrasts with α‑linked dipeptides (Ala‑Gln, Gly‑Gln), which are substrates for ubiquitous aminopeptidases and plasma esterases, resulting in rapid systemic clearance [REFS‑2].

Peptidase resistance γ‑Glutamyltransferase Metabolic stability Prodrug design

Endogenous Metabolite Status: γ‑Glutamylglutamine vs. Synthetic Glutamine Dipeptides (Ala‑Gln)

γ‑Glutamylglutamine is an endogenous human metabolite generated during the γ‑glutamyl cycle, detectable in multiple biofluids and tissues [REFS‑1]. The patent literature explicitly notes this as an advantage: 'γ‑GluGln is a naturally occurring dipeptide, being generated during the γ‑glutamyl cycle... it provides a safe source of glutamine in vivo, with little potential for producing toxicity' [REFS‑2]. In contrast, alanyl‑glutamine, while having a metabolite role in some contexts, is not an established intermediate of an endogenous mammalian metabolic cycle. The endogenous origin of γ‑Glu‑Gln implies pre‑existing enzymatic machinery for its processing (GGT), potentially reducing immunogenicity and metabolite accumulation risks.

Endogenous metabolite Biocompatibility γ‑Glutamyl cycle Natural occurrence

Glutamylglutamine Optimal Application Scenarios Derived from Quantitative Evidence


Parenteral Nutrition Formulations Requiring Diketopiperazine‑Resistant Glutamine Source

Total parenteral nutrition (TPN) solutions must maintain amino acid integrity during prolonged aqueous storage. γ‑Glutamylglutamine eliminates the α‑carboxyl‑dependent diketopiperazine degradation pathway that compromises α‑linked dipeptides such as Ala‑Gln and Gly‑Gln [REFS‑1]. Procurement for TPN development where extended shelf‑life and minimal cyclisation by‑products are critical should prioritise γ‑Glu‑Gln over conventional α‑linked glutamine dipeptides.

Sustained‑Release Glutamine Delivery Exploiting GGT‑Selective Cleavage

The γ‑glutamyl bond is cleaved specifically by γ‑glutamyltransferase (GGT) rather than by broad‑spectrum peptidases [REFS‑1]. This enables tissue‑targeted glutamine release in organs with high GGT expression (kidney, liver, certain tumours). Procurement for prodrug or sustained‑release designs should select γ‑Glu‑Gln when predictable, enzyme‑specific glutamine liberation is required, as opposed to the rapid, non‑specific hydrolysis of α‑linked dipeptides [REFS‑2].

Polymer‑Drug Nanoconjugate Platforms for Enhanced Tumor Pharmacokinetics

Poly(L‑γ‑glutamylglutamine)‑paclitaxel (PGG‑PTX) demonstrates a 23‑fold increase in plasma AUC and a 3.5‑ to 7.7‑fold increase in tumor drug accumulation compared to free paclitaxel in preclinical xenograft models [REFS‑1]. This quantitative advantage supports procurement of γ‑glutamylglutamine monomer or its polymer for constructing high‑performance nanomedicine delivery systems, where superior pharmacokinetic exposure is a decisive selection criterion.

Research on Endogenous γ‑Glutamyl Cycle and Metabolomics Biomarker Studies

As an endogenous metabolite of the γ‑glutamyl cycle with documented presence in human plasma, CSF, and prostate tissue [REFS‑1], γ‑glutamylglutamine serves as a key reference standard for metabolomics investigations. Its procurement for biomarker discovery, schizophrenia CSF studies (where γ‑Glu‑Gln levels are decreased [REFS‑2]), or enzyme kinetics assays (GGT substrate) is scientifically grounded in its established endogenous role, unlike synthetic alternatives.

Quote Request

Request a Quote for Glutamylglutamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.